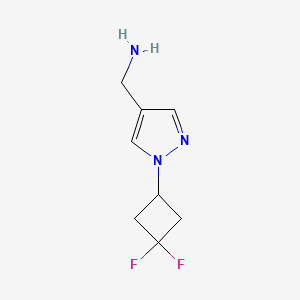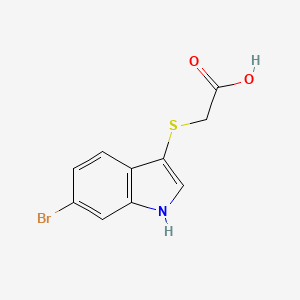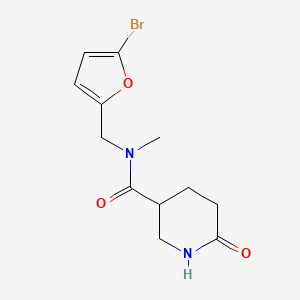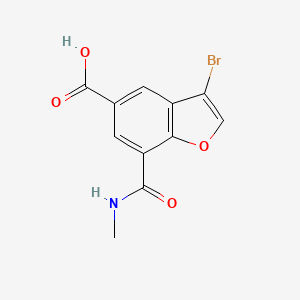![molecular formula C13H10BrN3O B14912071 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by the presence of a bromine atom at the 6th position and a phenoxymethyl group at the 2nd position of the imidazo[4,5-b]pyridine core. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the condensation of 5-bromo-2-aminopyridine with phenoxymethyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The phenoxymethyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) in toluene or ethanol.
Major Products Formed:
- Substituted imidazopyridines
- N-oxides
- Dihydro derivatives
- Biaryl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antioxidant activities.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.
Pathways Involved: It can inhibit key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(2,3,4,5-tetrafluorophenyl)-1H-imidazo[4,5-b]pyridine
- 2-Phenyl substituted benzimidazole derivatives
Comparison: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-9-6-11-13(15-7-9)17-12(16-11)8-18-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16,17) |
InChI Key |
GVSFRLHWAWMXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)

![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)



![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)


![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)



